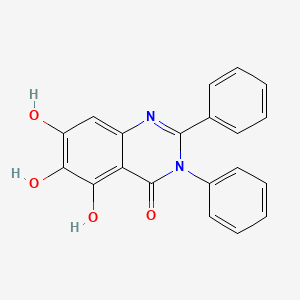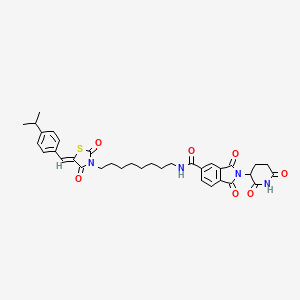
(Z)-2-(2,6-Dioxopiperidin-3-yl)-N-(8-(5-(4-isopropylbenzylidene)-2,4-dioxothiazolidin-3-yl)octyl)-1,3-dioxoisoindoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MDEG-541 is a potent MYC-MAX degrader that exhibits antiproliferative activity by downregulating the expression of GSPT1, MYC, GSPT2, and PLK1 proteins . This compound is primarily used in scientific research for its ability to target and degrade specific proteins involved in cancer cell proliferation .
准备方法
MDEG-541 is synthesized using a combination of the MYC-MAX dimerization inhibitor 10058-F4 derivative 28RH and Thalidomide . The synthetic route involves the formation of a proteolysis targeting chimera (PROTAC) that links these two molecules . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to ensure the stability and efficacy of the final product .
化学反应分析
MDEG-541 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different biological activities .
科学研究应用
MDEG-541 has a wide range of scientific research applications, including:
作用机制
MDEG-541 exerts its effects by targeting the MYC-MAX dimerization, leading to the degradation of MYC and other associated proteins . The compound functions as a PROTAC, which recruits the cellular machinery responsible for protein degradation, specifically the proteasome and cereblon E3 ligase . This results in the ubiquitination and subsequent degradation of the target proteins, thereby inhibiting their biological functions and reducing cancer cell proliferation .
相似化合物的比较
MDEG-541 is unique in its ability to specifically target and degrade the MYC-MAX dimer, making it a valuable tool in cancer research . Similar compounds include:
Thalidomide: An immunomodulatory drug that has been repurposed as a component of PROTACs for targeted protein degradation.
VPC-70063: Another MYC-MAX inhibitor that exhibits similar antiproliferative activity but through different mechanisms.
These compounds highlight the uniqueness of MDEG-541 in its dual functionality as both an inhibitor and a degrader of MYC-MAX .
属性
分子式 |
C35H38N4O7S |
|---|---|
分子量 |
658.8 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-N-[8-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]octyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C35H38N4O7S/c1-21(2)23-11-9-22(10-12-23)19-28-34(45)38(35(46)47-28)18-8-6-4-3-5-7-17-36-30(41)24-13-14-25-26(20-24)33(44)39(32(25)43)27-15-16-29(40)37-31(27)42/h9-14,19-21,27H,3-8,15-18H2,1-2H3,(H,36,41)(H,37,40,42)/b28-19- |
InChI 键 |
VZYRJQMVYHIUAB-USHMODERSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
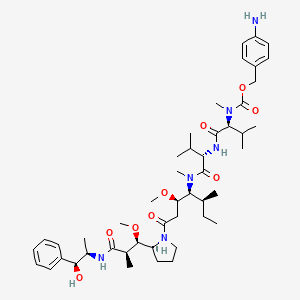
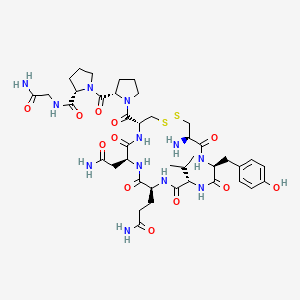
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
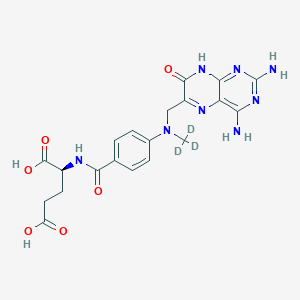
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)



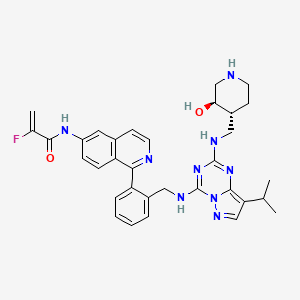
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
